molecular formula C8H5Cl2FO B2912742 2-Chloro-2-(4-fluorophenyl)acetyl chloride CAS No. 913259-65-1

2-Chloro-2-(4-fluorophenyl)acetyl chloride

Cat. No.: B2912742
CAS No.: 913259-65-1
M. Wt: 207.03
InChI Key: JVXVEVGYSVNGNT-UHFFFAOYSA-N
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Description

2-Chloro-2-(4-fluorophenyl)acetyl chloride is a chemical compound used in organic synthesis . It is used as an acylating agent .


Molecular Structure Analysis

The molecular formula of this compound is C8H5Cl2FO . It contains total 17 bond(s); 12 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 acyl halogenide(s) (aliphatic) .


Chemical Reactions Analysis

This compound is used as an acylating agent in organic synthesis . It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine . It is also used in the preparation of N-acyl isothiouronium chloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted melting point of 48.91° C, a predicted boiling point of 254.3° C at 760 mmHg, a predicted density of 1.4 g/cm^3, and a predicted refractive index of n 20D 1.53 .

Safety and Hazards

2-Chloro-2-(4-fluorophenyl)acetyl chloride is considered hazardous. It is classified as a flammable liquid (Category 2), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas .

Mechanism of Action

Target of Action

It’s known that chloroacetyl chloride, a similar compound, is used as a chlorinating and acylating agent . It’s plausible that 2-Chloro-2-(4-fluorophenyl)acetyl chloride might have similar targets and roles.

Mode of Action

It’s known that chloroacetyl chloride can cause acylation . This suggests that this compound might interact with its targets through acylation, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s known that acylation, a potential mode of action for this compound, can affect various biochemical pathways by modifying proteins and other biomolecules . The downstream effects would depend on the specific targets and pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts through acylation, as suggested by the similarity to chloroacetyl chloride , it could cause structural and functional changes in its targets, potentially affecting various cellular processes.

Properties

IUPAC Name

2-chloro-2-(4-fluorophenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXVEVGYSVNGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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